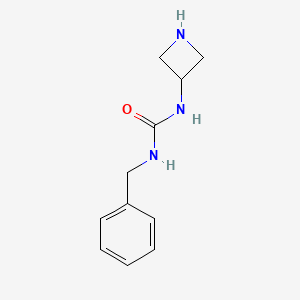

1-Azetidin-3-yl-3-benzylurea

CAS No.: 1690984-20-3

Cat. No.: VC3112254

Molecular Formula: C11H15N3O

Molecular Weight: 205.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1690984-20-3 |

|---|---|

| Molecular Formula | C11H15N3O |

| Molecular Weight | 205.26 g/mol |

| IUPAC Name | 1-(azetidin-3-yl)-3-benzylurea |

| Standard InChI | InChI=1S/C11H15N3O/c15-11(14-10-7-12-8-10)13-6-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H2,13,14,15) |

| Standard InChI Key | ABSAYGGIAAWAHO-UHFFFAOYSA-N |

| SMILES | C1C(CN1)NC(=O)NCC2=CC=CC=C2 |

| Canonical SMILES | C1C(CN1)NC(=O)NCC2=CC=CC=C2 |

Introduction

Structural Characteristics and Physical Properties

1-Azetidin-3-yl-3-benzylurea consists of a four-membered azetidine ring with a urea group (-NH-CO-NH-) attached at the 3-position, where the terminal nitrogen of the urea is substituted with a benzyl group. The structural backbone can be considered a fusion of two pharmacologically relevant motifs: the strained azetidine heterocycle and the hydrogen bond-capable benzylurea.

The azetidine component provides a rigid, four-membered ring framework with significant ring strain (approximately 111 kJ/mol), contributing to the compound's reactivity. The benzylurea portion introduces hydrogen bonding capabilities through the urea group, along with lipophilic character from the benzyl substituent.

Based on analysis of related compounds, the predicted physical properties of 1-Azetidin-3-yl-3-benzylurea are presented in Table 1:

Table 1: Predicted Physical Properties of 1-Azetidin-3-yl-3-benzylurea

| Property | Expected Value | Basis for Prediction |

|---|---|---|

| Molecular Formula | C₁₁H₁₃N₃O | Structural analysis |

| Molecular Weight | 203.24 g/mol | Calculated from formula |

| Physical State | White to off-white crystalline solid | Common for related urea derivatives |

| Solubility | Moderate in polar organic solvents (DMF, DMSO, methanol); limited in water | Based on functional groups present |

| Melting Point | 150-180°C (estimated) | Comparison with similar benzylurea compounds |

| Log P | 1.2-1.8 (estimated) | Predicted from structure |

The compound contains multiple hydrogen bond donors and acceptors, giving it potential for both intermolecular and intramolecular hydrogen bonding interactions, which would influence its crystal packing, solubility, and biological activity profiles.

Synthesis Methodologies

Several synthetic routes can be employed for the preparation of 1-Azetidin-3-yl-3-benzylurea, drawing on established methodologies for urea formation and azetidine functionalization.

Direct Urea Formation from Azetidine-3-amine

The most straightforward approach involves the reaction of azetidine-3-amine with benzyl isocyanate:

Table 2: Direct Urea Formation Method

| Reagents | Conditions | Expected Yield | Advantages | Limitations |

|---|---|---|---|---|

| Azetidine-3-amine + Benzyl isocyanate | THF or DCM, 0°C to RT, 2-4h | 75-85% | Single-step, mild conditions, high yield | Requires handling of reactive isocyanate |

| Azetidine-3-amine + Benzyl isothiocyanate followed by desulfurization | DMF, RT, 12h; then Hg(OAc)₂ | 60-70% | Alternative when isocyanates unavailable | Multiple steps, toxic mercury reagents |

A variation of this approach uses carbonyldiimidazole (CDI) as a coupling agent between azetidine-3-amine and benzylamine:

-

Azetidine-3-amine + CDI → Activated intermediate

-

Activated intermediate + Benzylamine → 1-Azetidin-3-yl-3-benzylurea

From Protected Azetidine Precursors

Starting from protected azetidine derivatives, such as benzyl azetidin-3-ylcarbamate (Cbz-protected azetidine-3-amine), offers controlled functionalization:

-

Deprotection of benzyl azetidin-3-ylcarbamate to yield azetidine-3-amine

-

Reaction with benzyl isocyanate to form 1-Azetidin-3-yl-3-benzylurea

Researchers have reported related transformations using a single-step synthesis approach for functionalizing azetidines at the 3-position , which could be adapted for preparing 1-Azetidin-3-yl-3-benzylurea.

Palladium-Catalyzed Approaches

Recent advances in palladium-catalyzed amidation offer alternative routes to unsymmetrically substituted ureas :

Table 3: Palladium-Catalyzed Method Parameters

| Catalyst System | Substrates | Conditions | Notes |

|---|---|---|---|

| Pd(OAc)₂/BINAP | Aryl bromides + azetidine-3-urea | Toluene, K₃PO₄, 100°C, 24h | Suitable for aryl coupling |

| Pd₂(dba)₃/Xantphos | Aryl chlorides + azetidine-3-urea | Dioxane, Cs₂CO₃, 110°C, 36h | Higher thermal stability |

This approach has advantages for library generation and late-stage functionalization in medicinal chemistry applications.

Chemical Reactivity and Properties

The chemical behavior of 1-Azetidin-3-yl-3-benzylurea is governed by its constituent functional groups: the azetidine ring, the urea linkage, and the benzyl moiety.

Reactivity Patterns

Table 4: Predicted Reactivity Patterns of 1-Azetidin-3-yl-3-benzylurea

| Functional Group | Typical Reactivity | Potential Transformations |

|---|---|---|

| Azetidine Ring | Ring strain-induced reactions | Ring opening, N-functionalization, C-H activation at positions 2 and 4 |

| Urea Group | Nucleophilic/electrophilic at carbonyl | Hydrolysis (acid/base), transamidation, reduction to methylene |

| Benzyl Group | Benzylic C-H activation | Oxidation, halogenation, deprotonation under strong base |

The nitrogen atom of the azetidine ring exhibits nucleophilic character and can undergo various alkylation or acylation reactions. The strained four-membered ring makes azetidines susceptible to ring-opening reactions, particularly under acidic conditions or with strong nucleophiles.

The urea functionality (-NH-CO-NH-) can participate in hydrogen bonding as both donor and acceptor, influencing intermolecular associations and solubility properties. Under harsh conditions, the urea group can undergo hydrolysis to yield the corresponding amine and carbamic acid, with the latter typically decomposing to carbon dioxide and another amine.

Spectroscopic Characteristics

The spectroscopic profile of 1-Azetidin-3-yl-3-benzylurea would exhibit distinctive features:

Table 5: Predicted Spectroscopic Properties

| Spectroscopic Method | Expected Key Features |

|---|---|

| IR Spectroscopy | N-H stretching (3300-3400 cm⁻¹), C=O stretching (1640-1660 cm⁻¹), aromatic C=C (1450-1600 cm⁻¹) |

| ¹H NMR | Azetidine CH₂ (3.5-4.2 ppm, complex multiplets), urea NH (5.5-7.0 ppm, broad), benzyl CH₂ (4.3-4.5 ppm), aromatic protons (7.2-7.4 ppm) |

| ¹³C NMR | Urea carbonyl (155-158 ppm), aromatic carbons (126-140 ppm), benzyl CH₂ (43-45 ppm), azetidine carbons (CH₂: 50-55 ppm, CH: 42-46 ppm) |

| Mass Spectrometry | Molecular ion [M+H]⁺ at m/z 204, fragmentation pattern showing loss of benzyl (m/z 91) and cleavage patterns characteristic of ureas |

Biological Activity and Applications

While specific biological activity data for 1-Azetidin-3-yl-3-benzylurea is limited in the published literature, structure-activity relationship analysis based on related compounds suggests several potential applications.

Azetidine-containing compounds have shown significant antimalarial activity, as exemplified by the bicyclic azetidine compound BRD3914, which demonstrated efficacy against Plasmodium falciparum with an EC₅₀ of 15 nM and favorable safety profile compared to existing antimalarials .

The benzylurea motif appears in numerous kinase inhibitors, suggesting potential applications in cancer research and inflammatory disease treatment. The urea linkage provides hydrogen bonding capabilities critical for interaction with protein binding sites, while the benzyl group can occupy hydrophobic pockets in target proteins.

Synthesis Applications

In synthetic chemistry, 1-Azetidin-3-yl-3-benzylurea can serve as:

-

A building block for more complex medicinal compounds

-

A precursor for polymer synthesis, particularly in the development of polyamines

-

A model compound for studying stereoselective reactions at the azetidine C3 position

Materials Science Applications

The hydrogen bonding capabilities of 1-Azetidin-3-yl-3-benzylurea make it potentially valuable in:

-

Self-assembling supramolecular structures

-

Hydrogen bond-driven gel formation

-

Crystal engineering applications

-

Polymer additives for modified physical properties

Structure-Activity Relationships

Comparative analysis between 1-Azetidin-3-yl-3-benzylurea and structurally related compounds provides insights into its potential properties and behavior.

Table 7: Structure-Activity Comparison with Related Compounds

The replacement of the benzylurea moiety with other functional groups significantly alters the compound's physiochemical properties and potential biological interactions. For example, the carbamate in benzyl azetidin-3-ylcarbamate provides fewer hydrogen bonding sites compared to the urea in 1-Azetidin-3-yl-3-benzylurea, potentially resulting in different binding profiles with biological targets.

Similarly, the direct N-benzylation in 1-benzylazetidin-3-ol creates a significantly different spatial arrangement of key pharmacophoric elements compared to 1-Azetidin-3-yl-3-benzylurea, where the benzylurea extends from the C3 position.

| Condition | Expected Stability | Recommended Storage |

|---|---|---|

| Temperature | Stable at room temperature | Store below 30°C in sealed containers |

| Light | Potentially photosensitive due to aromatic group | Amber containers recommended |

| Humidity | Hygroscopic due to H-bonding capabilities | Maintain in dry conditions with desiccant |

| pH Stability | Stable at neutral pH; unstable in strong acid/base | Avoid exposure to extreme pH conditions |

| Oxidation | Moderate stability | Protect from strong oxidizing agents |

For long-term storage, maintaining the compound under inert atmosphere (nitrogen or argon) in sealed containers with desiccant at 2-8°C would be prudent to prevent degradation.

Analytical Methods for Characterization

Comprehensive characterization of 1-Azetidin-3-yl-3-benzylurea requires multiple analytical techniques:

Table 9: Analytical Methods for Characterization

| Analytical Technique | Application | Expected Results |

|---|---|---|

| HPLC | Purity determination | Single peak at specific retention time (system-dependent) |

| LC-MS | Identity confirmation | [M+H]⁺ at m/z 204, characteristic fragmentation pattern |

| X-ray Crystallography | 3D structure elucidation | Crystal parameters, bond angles, H-bonding network |

| Elemental Analysis | Composition verification | C: 65.01%, H: 6.45%, N: 20.68%, O: 7.87% (calculated) |

| TLC | Reaction monitoring | Single spot, Rf value system-dependent (typically 0.3-0.5 in EtOAc/hexanes) |

| Optical Rotation | Chirality assessment | If synthesized from chiral precursors, specific rotation would be measurable |

HPLC methods typically employ reversed-phase conditions (C18 column) with gradient elution using acetonitrile/water with 0.1% formic acid, monitoring at 220 and 254 nm wavelengths.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume